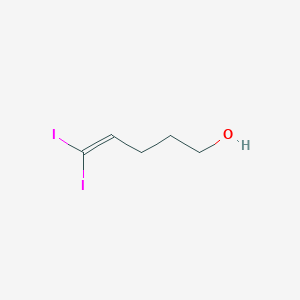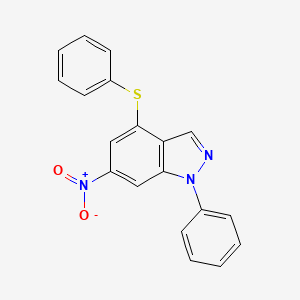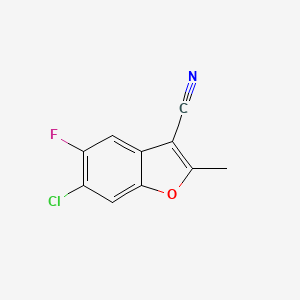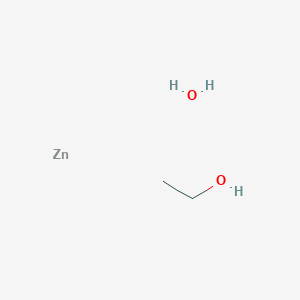![molecular formula C10H10ClN3O2S B14217863 5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine CAS No. 831218-56-5](/img/structure/B14217863.png)
5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a benzenesulfonyl group, a chloro group, and a triazine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine typically involves the reaction of benzenesulfonyl chloride with appropriate triazine derivatives. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to chlorinate benzenesulfonic acid or its salts . The reaction is carried out under controlled temperature conditions, usually between 170°C and 180°C, to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorosulfonic acid and benzene . The reaction is conducted in large reactors with continuous stirring and temperature control to maintain the desired reaction conditions and maximize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonate esters.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and various oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine involves its interaction with molecular targets and pathways. The compound can induce apoptosis in cancer cells by activating caspases and increasing the early apoptotic population of cells . It may also interact with enzymes and proteins involved in cellular signaling pathways, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine include:
- 5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole
- 4-[[4-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxy-anilino]-5-chloro-pyrimidin-4-yl]amino]anilino]methyl]benzenesulfonyl fluoride
Uniqueness
This compound is unique due to its specific chemical structure, which combines a benzenesulfonyl group, a chloro group, and a triazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Propiedades
Número CAS |
831218-56-5 |
|---|---|
Fórmula molecular |
C10H10ClN3O2S |
Peso molecular |
271.72 g/mol |
Nombre IUPAC |
5-[benzenesulfonyl(chloro)methyl]-2,5-dihydro-1,2,4-triazine |
InChI |
InChI=1S/C10H10ClN3O2S/c11-10(9-6-13-14-7-12-9)17(15,16)8-4-2-1-3-5-8/h1-7,9-10H,(H,12,14) |
Clave InChI |
IPHFLXDXPONNSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C(C2C=NNC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol](/img/structure/B14217780.png)
![Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol](/img/structure/B14217784.png)
![(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid](/img/structure/B14217795.png)

![2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B14217807.png)
![2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14217812.png)

![N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide](/img/structure/B14217831.png)
![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)


![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)


